Cas no 1935365-28-8 (2-Furanmethanesulfonyl fluoride, tetrahydro-)

2-Furanmethanesulfonyl fluoride, tetrahydro- 化学的及び物理的性質
名前と識別子
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- 2-Furanmethanesulfonyl fluoride, tetrahydro-
- (oxolan-2-yl)methanesulfonyl fluoride
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- インチ: 1S/C5H9FO3S/c6-10(7,8)4-5-2-1-3-9-5/h5H,1-4H2
- InChIKey: AYLTULXOGTXQSU-UHFFFAOYSA-N
- ほほえんだ: O1CCCC1CS(F)(=O)=O
2-Furanmethanesulfonyl fluoride, tetrahydro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-64015-5.0g |
(oxolan-2-yl)methanesulfonyl fluoride |
1935365-28-8 | 95% | 5g |
$1779.0 | 2023-06-08 | |
Enamine | EN300-64015-0.1g |
(oxolan-2-yl)methanesulfonyl fluoride |
1935365-28-8 | 95% | 0.1g |
$202.0 | 2023-06-08 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01073640-1g |
Oxolan-2-ylmethanesulfonyl fluoride |
1935365-28-8 | 95% | 1g |
¥3031.0 | 2024-04-18 | |
Enamine | EN300-64015-0.5g |
(oxolan-2-yl)methanesulfonyl fluoride |
1935365-28-8 | 95% | 0.5g |
$480.0 | 2023-06-08 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01073640-5g |
Oxolan-2-ylmethanesulfonyl fluoride |
1935365-28-8 | 95% | 5g |
¥8785.0 | 2024-04-18 | |
1PlusChem | 1P01A9IX-2.5g |
oxolan-2-ylmethanesulfonyl fluoride |
1935365-28-8 | 95% | 2.5g |
$1548.00 | 2024-06-17 | |
Aaron | AR01A9R9-100mg |
oxolan-2-ylmethanesulfonyl fluoride |
1935365-28-8 | 95% | 100mg |
$303.00 | 2025-02-14 | |
Enamine | EN300-64015-0.05g |
(oxolan-2-yl)methanesulfonyl fluoride |
1935365-28-8 | 95% | 0.05g |
$135.0 | 2023-06-08 | |
Enamine | EN300-64015-2.5g |
(oxolan-2-yl)methanesulfonyl fluoride |
1935365-28-8 | 95% | 2.5g |
$1202.0 | 2023-06-08 | |
1PlusChem | 1P01A9IX-250mg |
oxolan-2-ylmethanesulfonyl fluoride |
1935365-28-8 | 95% | 250mg |
$407.00 | 2024-06-17 |
2-Furanmethanesulfonyl fluoride, tetrahydro- 関連文献
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
2-Furanmethanesulfonyl fluoride, tetrahydro-に関する追加情報
Introduction to 2-Furanmethanesulfonyl fluoride, tetrahydro- (CAS No. 1935365-28-8)
2-Furanmethanesulfonyl fluoride, tetrahydro- (CAS No. 1935365-28-8) is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its unique structural properties and versatile applications. This tetrahydro derivative of furanmethanesulfonyl fluoride represents a critical intermediate in the synthesis of various bioactive molecules, particularly in the development of targeted therapeutics. The compound's molecular structure, characterized by a furan ring substituted with a methanesulfonyl fluoride group, imparts distinct reactivity that makes it invaluable in synthetic organic chemistry and drug discovery.
The CAS No. 1935365-28-8 identifier ensures precise classification and differentiation of this compound within chemical databases and regulatory frameworks. Its significance lies not only in its structural framework but also in its role as a building block for more complex molecules. In recent years, the demand for tetrahydro derivatives in medicinal chemistry has surged, driven by their potential to enhance the bioavailability and pharmacological properties of drug candidates. The furanmethanesulfonyl fluoride moiety, in particular, is recognized for its ability to facilitate sulfonylation reactions, which are pivotal in constructing heterocyclic scaffolds found in many pharmaceuticals.
Recent advancements in synthetic methodologies have highlighted the utility of 2-Furanmethanesulfonyl fluoride, tetrahydro- (CAS No. 1935365-28-8) in the development of novel sulfonamide-based drugs. Sulfonamides are a cornerstone class of pharmacophores with wide-ranging therapeutic applications, including antibacterial, antiviral, and anti-inflammatory agents. The introduction of fluorine atoms into sulfonyl groups has been shown to modulate metabolic stability and binding affinity, making such derivatives particularly attractive for drug design. The tetrahydropyranyl group further enhances solubility and reduces metabolic liability, attributes that are crucial for optimizing drug candidates.
One of the most compelling aspects of this compound is its role in cross-coupling reactions, which are fundamental to modern organic synthesis. The electrophilic nature of the sulfonyl fluoride group allows for efficient coupling with nucleophiles such as amines and thiols, enabling the construction of complex molecular architectures. These reactions are often catalyzed by transition metals like palladium or copper, providing high yields and selectivity under mild conditions. Such catalytic processes are integral to streamlining synthetic routes, reducing costs, and improving scalability in pharmaceutical manufacturing.
The pharmaceutical industry has increasingly leveraged tetrahydrofuran derivatives due to their favorable physicochemical properties. These derivatives often exhibit improved oral bioavailability and reduced toxicity compared to their unsubstituted counterparts. For instance, recent studies have demonstrated the efficacy of 2-Furanmethanesulfonyl fluoride, tetrahydro- (CAS No. 1935365-28-8) in synthesizing potent inhibitors targeting enzyme-driven diseases. By modulating key biological pathways through selective sulfonation, researchers have identified novel compounds with promising preclinical profiles.
In addition to its pharmaceutical applications, this compound has found utility in agrochemical research. The ability to introduce fluorine atoms into organic molecules is critical for developing pesticides and herbicides with enhanced stability and environmental compatibility. The furanmethanesulfonyl fluoride group contributes to the lipophilicity of agrochemicals, improving their absorption and translocation within plant tissues while maintaining low systemic toxicity. Such innovations align with global efforts to create sustainable agricultural practices without compromising efficacy.
The synthesis of 2-Furanmethanesulfonyl fluoride, tetrahydro- (CAS No. 1935365-28-8) involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps typically include fluorination reactions followed by functional group interconversions to achieve the desired tetrahydropyranyl substitution. Advances in flow chemistry have further refined these processes, enabling continuous production with reduced waste generation—a critical consideration for green chemistry initiatives.
Regulatory considerations play a significant role in the handling and commercialization of this compound. While it is not classified as a hazardous material under standard definitions, adherence to good laboratory practices (GLP) ensures safe usage during research and development phases. Documentation must comply with international standards such as ICH guidelines for quality assurance in pharmaceutical manufacturing.
The future prospects for 2-Furanmethanesulfonyl fluoride, tetrahydro- (CAS No. 1935365-28-8) are promising, given its versatility as a synthetic intermediate. Ongoing research aims to expand its utility beyond traditional sulfonamide-based drugs into areas such as protease inhibition and immunomodulation. Collaborative efforts between academia and industry are essential for unlocking its full potential while addressing emerging challenges in drug discovery。
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